molecular formula C16H16O3 B13806835 3-Biphenylacetic acid, 5-methoxy-4'-methyl- CAS No. 51028-92-3

3-Biphenylacetic acid, 5-methoxy-4'-methyl-

Cat. No.: B13806835
CAS No.: 51028-92-3
M. Wt: 256.30 g/mol
InChI Key: XFYRRXPNORLDHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4’-methyl-3-biphenylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 5-methoxy-4’-methylbiphenyl with acetic acid in the presence of a palladium catalyst and a base under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 5-Methoxy-4’-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4’-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted biphenyl derivatives .

Scientific Research Applications

5-Methoxy-4’-methyl-3-biphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4’-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-4’-methylbiphenyl: Lacks the acetic acid moiety but shares the biphenyl core structure.

    4’-Methylbiphenyl-3-acetic acid: Similar structure but without the methoxy group.

    5-Methoxybiphenyl-3-acetic acid: Similar structure but without the methyl group.

Uniqueness

5-Methoxy-4’-methyl-3-biphenylacetic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl ring system, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds .

Properties

CAS No.

51028-92-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[3-methoxy-5-(4-methylphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)14-7-12(9-16(17)18)8-15(10-14)19-2/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

XFYRRXPNORLDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)OC

Origin of Product

United States

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